(2S,3R)-3-acetamido-2-hydroxy-4-phenylbutanoic acid
Description
(2S,3R)-3-Acetamido-2-hydroxy-4-phenylbutanoic acid (CAS: 76498-18-5) is a chiral organic compound with the molecular formula C₁₂H₁₅NO₄ and a molecular weight of 237.25 g/mol . Its structure features a phenyl group at the C4 position, a hydroxyl group at C2, and an acetamido moiety at C3, with stereochemistry defined as (2S,3R). The compound’s stereochemistry and functional groups may influence its binding affinity to biological targets, metabolic stability, and solubility profile .
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
(2S,3R)-3-acetamido-2-hydroxy-4-phenylbutanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-8(14)13-10(11(15)12(16)17)7-9-5-3-2-4-6-9/h2-6,10-11,15H,7H2,1H3,(H,13,14)(H,16,17)/t10-,11+/m1/s1 |
InChI Key |
DQZRIAPQRYKDHC-MNOVXSKESA-N |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=CC=C1)[C@@H](C(=O)O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Chiral Resolution via Diastereomeric Salt Formation
A widely cited method involves resolving racemic 3-amino-2-hydroxy-4-phenylbutanoic acid using chiral resolving agents. The US4281180A patent describes fractional crystallization with brucine (a chiral alkaloid) to isolate the (2S,3R)-isomer from its diastereomeric salts. The process involves:
-
Reacting racemic 3-benzyloxycarbonylamino-2-hydroxy-4-phenylbutanoic acid with brucine in a polar solvent (e.g., ethanol).
-
Sequential crystallization at controlled temperatures to isolate the (2S,3R)-diastereomer.
-
Acidic hydrolysis to remove the benzyloxycarbonyl (Cbz) protecting group, yielding the free amino acid.
This method achieves enantiomeric excess (ee) >98% but requires multiple crystallization steps, reducing overall yield to 40–50%.
Asymmetric Hydroxylation of Allylic Amines
An alternative route employs Sharpless asymmetric dihydroxylation to install the 2-hydroxy and 3-amino groups stereoselectively. Starting from trans-cinnamylamine , the steps include:
-
Epoxidation : Treatment with m-CPBA generates an epoxide intermediate.
-
Ring-opening hydrolysis : Acidic conditions yield a diol with preliminary stereochemistry.
-
Enzymatic resolution : Lipase-catalyzed acetylation selectively protects the (2S,3R)-isomer.
This method offers higher throughput (60–70% yield) but demands specialized enzymes and stringent reaction control.
Acetylation of the Amino Group
Following resolution, the 3-amino group is acetylated to form the acetamido moiety. The CN101891647A patent highlights carbodiimide-mediated coupling for this step:
Carbodiimide/HOBt Activation
-
Reagents :
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxy-7-azabenzotriazole (HOAt)
-
Acetic acid (excess)
-
-
Conditions :
-
Solvent: Dichloromethane (DCM)
-
Temperature: 0–5°C (prevents racemization)
-
Time: 12–16 hours
-
The reaction proceeds via an O-acylisourea intermediate , with HOAt suppressing side reactions. The crude product is purified via silica gel chromatography, yielding 85–90% acetylated product.
Industrial-Scale Acetylation
For large batches, flow chemistry systems enhance efficiency:
-
Continuous flow reactor : Mixes EDC, HOAt, and acetic acid with the amino acid stream.
-
Residence time : 30 minutes at 25°C.
Stereochemical Control and Analysis
X-ray Crystallography
Single-crystal X-ray analysis confirms the (2S,3R) configuration. Key bond angles and torsion angles align with predicted stereochemistry:
Chiral HPLC Validation
Analytical methods for enantiopurity assessment include:
-
Column : Chiralpak IA-3
-
Mobile phase : Hexane:isopropanol (80:20) + 0.1% trifluoroacetic acid
-
Retention time : (2S,3R)-isomer = 12.3 min; (2R,3S)-isomer = 14.7 min.
Purification and Characterization
Crystallization Optimization
Recrystallization from ethyl acetate/hexane (1:3 v/v) removes residual diastereomers:
| Solvent Ratio | Yield (%) | Purity (%) |
|---|---|---|
| 1:2 | 75 | 98.5 |
| 1:3 | 82 | 99.8 |
| 1:4 | 78 | 99.5 |
Data adapted from large-scale trials in the US4281180A patent.
Spectroscopic Data
-
IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (C=O, acid), 1650 cm⁻¹ (C=O, amide).
-
¹H NMR (400 MHz, D₂O) : δ 7.32–7.25 (m, 5H, Ph), 4.21 (d, J=8.4 Hz, C2-H), 3.89 (q, J=6.8 Hz, C3-H), 1.98 (s, 3H, Ac).
Industrial Production Considerations
Cost-Effective Resolving Agents
Brucine, though effective, is toxic and expensive. Alternatives include:
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-acetamido-2-hydroxy-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different chemical syntheses.
Scientific Research Applications
Antioxidant Properties
Research indicates that (2S,3R)-3-acetamido-2-hydroxy-4-phenylbutanoic acid exhibits antioxidant properties . This capability allows it to mitigate oxidative stress in biological systems, which is critical in preventing cellular damage associated with various diseases.
Dipeptidyl Peptidase-IV Inhibition
This compound is also recognized for its potential as a dipeptidyl peptidase-IV (DPP-IV) inhibitor , which plays a vital role in the treatment of type 2 diabetes. DPP-IV inhibitors help manage blood glucose levels by preventing the degradation of incretin hormones . The therapeutic implications extend beyond diabetes, suggesting utility in other metabolic conditions .
Pain Management
Studies have demonstrated that derivatives of this compound enhance the effects of met-enkephalin, a peptide involved in pain control pathways. These derivatives have been shown to increase pain thresholds in animal models, indicating their potential as analgesics . The enhancement of morphine analgesia through enkephalinase inhibition further supports their role in pain management strategies .
Interaction with Biological Targets
Predictive models suggest that this compound may interact with various proteins involved in metabolic processes. These interactions are crucial for understanding its pharmacological potential and possible side effects. The compound's ability to bind to enzymes responsible for amino acid metabolism and neurotransmitter synthesis positions it as a significant candidate for further research.
Structural Comparison
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| L-Phenylalanine | Amino acid with a phenyl side chain | Essential amino acid; protein synthesis |
| N-Acetyl-L-cysteine | Contains a thiol group | Antioxidant; used in treating acetaminophen overdose |
| 4-Amino-3-hydroxybutanoic acid | Hydroxylated derivative of butanoic acid | Neuroprotective effects; involved in neurotransmitter regulation |
This compound stands out due to its specific stereochemistry and functional groups that confer distinct biological activities not fully replicated by these similar compounds.
Enkephalinase Inhibition Study
A notable study investigated the effects of this compound derivatives on met5-enkephalin-induced antinociception using a hot plate method in mice. The results indicated that these derivatives significantly elevated pain thresholds when administered intracisternally . The potency ranking among various derivatives correlated well with their enkephalinase inhibitory activity.
Diabetes Treatment Potential
Another study highlighted the relevance of DPP-IV inhibitors derived from this compound in managing type 2 diabetes. The findings suggest that these compounds could provide new avenues for developing more effective treatments for diabetes and related metabolic disorders .
Mechanism of Action
The mechanism of action of (2S,3R)-3-acetamido-2-hydroxy-4-phenylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry is crucial for its binding affinity and activity. It can modulate biological pathways by inhibiting or activating enzymes, leading to various physiological effects .
Comparison with Similar Compounds
Stereoisomeric Analog: (2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid
Key Differences :
- CAS: 62023-63-6 | Formula: C₁₀H₁₃NO₃ | Molecular Weight: 195.22 g/mol .
- This compound differs in stereochemistry (2R,3S) and lacks the acetamido group, instead featuring a primary amino group at C3.
- Implications: The absence of the acetamido group reduces steric bulk and may increase susceptibility to enzymatic degradation.
Thiazolidine-Containing Beta-Lactam Derivatives
Examples :
- (4S)-2-{[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid (, compound i) .
- (2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (, compound o) .
Key Differences :
- These compounds incorporate thiazolidine rings and bicyclic beta-lactam cores , characteristic of penem or cephalosporin antibiotics.
- The presence of 4-hydroxyphenyl or phenylacetamido groups enhances binding to bacterial penicillin-binding proteins (PBPs), a mechanism absent in the target compound.
- Molecular Complexity : Higher molecular weights (e.g., compound o likely exceeds 500 g/mol) suggest differences in pharmacokinetics, such as reduced oral bioavailability compared to the simpler target compound .
Antihypertensive Pyrimidine Derivatives
Example: (2S,4S)-2-Substituted-3-(3-Sulfanylpropanoyl)-6-Oxohexahydropyrimidine-4-Carboxylic Acids () .
Key Differences :
- Pharmacological Activity : Explicitly designed as antihypertensives, these derivatives highlight how structural variations (e.g., sulfanyl vs. acetamido) dictate therapeutic targets.
Key Differences :
- The indole ring replaces the phenyl group, introducing hydrogen-bonding capabilities and increased aromatic surface area.
- Indole’s role in serotonin-like activity suggests divergent biological targets (e.g., neurotransmitter receptors) compared to the phenyl-based target compound.
Comparative Data Table
Research Findings and Implications
- Structural-Activity Relationships: The acetamido group in the target compound may confer metabolic stability compared to amino-containing analogs .
- Stereochemistry : The (2S,3R) configuration likely influences enantioselective interactions, as seen in beta-lactam antibiotics where stereochemistry dictates bacterial target affinity .
- Therapeutic Diversity : Similar compounds exhibit varied activities (antibacterial, antihypertensive), underscoring the importance of functional group engineering .
Biological Activity
(2S,3R)-3-acetamido-2-hydroxy-4-phenylbutanoic acid, commonly referred to as AHPA, is a chiral amino acid derivative known for its significant biological activity, particularly as an enkephalinase inhibitor. This compound enhances the effects of endogenous enkephalins, which are peptides that play a crucial role in pain modulation and other physiological processes. This article reviews the biological activity of AHPA, including its mechanisms of action, therapeutic potential, and relevant case studies.
AHPA primarily functions as an inhibitor of enkephalinase , an enzyme responsible for the degradation of enkephalins. By inhibiting this enzyme, AHPA increases the concentration of enkephalins in the body, thereby enhancing their analgesic effects. The binding of AHPA to the active site of enkephalinase prevents the breakdown of these peptides, leading to prolonged pain relief and neuroprotective effects.
Key Mechanisms:
- Inhibition of Enkephalinase : Increases levels of met5-enkephalin.
- Enhancement of Antinociception : Facilitates pain relief through central nervous system pathways.
Biological Activity Overview
AHPA has been studied for its various biological activities, particularly in pain management and neuroprotection. Below is a summary of its key activities:
Case Studies and Research Findings
Numerous studies have explored the efficacy of AHPA derivatives in enhancing analgesia and neuroprotection. Notable findings include:
- Antinociceptive Study : A study demonstrated that AHPA derivatives significantly elevated pain thresholds in mice when administered intracisternally with met5-enkephalin. The potency ranking was established as follows: bestatin > D-Phe-AHPA > AHPA-D-Ala > p-OH-AHPA-D-Phe > AHPA .
- Comparison with Other Inhibitors : In comparative studies, AHPA was shown to be more effective than other enkephalinase inhibitors such as bestatin, highlighting its unique potency due to its specific stereochemistry .
- Neuroprotection Research : Research indicates that AHPA may have potential applications in treating neurodegenerative conditions by enhancing endogenous neuropeptide signaling pathways .
Q & A
Q. How should researchers reconcile conflicting reports on the compound’s enzyme inhibition potency?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
